4-Aminobutan-2-ol hydrochloride
Overview
Description
4-Aminobutan-2-ol hydrochloride is a chemical compound with the molecular formula C4H12ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in different forms (enantiomers). This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminobutan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 4-nitrobutan-2-ol using hydrogen gas in the presence of a palladium catalyst. The resulting 4-aminobutan-2-ol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction reactions using high-pressure hydrogenation equipment. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-aminobutan-2-one.
Reduction: It can be reduced to form 4-aminobutan-2-ol.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Aminobutan-2-one
Reduction: 4-Aminobutan-2-ol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminobutan-2-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, interacting with receptors in the nervous system. This interaction can modulate signal transmission and influence various biological processes .
Comparison with Similar Compounds
4-Aminobutan-2-ol: The base form of the compound without the hydrochloride salt.
3-Hydroxybutylamine: A structurally similar compound with a hydroxyl group on the third carbon instead of the second.
Uniqueness: 4-Aminobutan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of both an amino and hydroxyl group on adjacent carbon atoms. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in asymmetric synthesis and other research applications .
Properties
IUPAC Name |
4-aminobutan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFFBSGGCNBWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364750-87-8 | |
Record name | 2-Butanol, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364750-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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